molecular formula C13H16F3N3O B2690410 7-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-3-oxa-7-azabicyclo[3.3.1]nonane CAS No. 2319763-56-7

7-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-3-oxa-7-azabicyclo[3.3.1]nonane

Cat. No.: B2690410
CAS No.: 2319763-56-7
M. Wt: 287.286
InChI Key: QOJBWUSHCRKPQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a bicyclo[3.3.1]nonane core, where one oxygen atom replaces a carbon at position 3 (3-oxa), and a nitrogen atom is positioned at 7 (7-aza). The substituent at the 7-position is a pyrimidine ring substituted with a methyl group at position 2 and a trifluoromethyl (-CF₃) group at position 4. This trifluoromethylpyrimidine moiety is critical for enhancing lipophilicity and metabolic stability, making the compound a candidate for pharmaceutical applications . The bicyclic scaffold itself is known for conformational rigidity, which can improve target binding specificity in drug design .

Properties

IUPAC Name

7-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-3-oxa-7-azabicyclo[3.3.1]nonane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N3O/c1-8-17-11(13(14,15)16)3-12(18-8)19-4-9-2-10(5-19)7-20-6-9/h3,9-10H,2,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJBWUSHCRKPQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CC3CC(C2)COC3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-3-oxa-7-azabicyclo[3.3.1]nonane typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the coupling of a boron reagent with a halogenated pyrimidine derivative in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

7-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-3-oxa-7-azabicyclo[3.3.1]nonane can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing derivatives.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms to form reduced derivatives.

    Substitution: Replacement of one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds.

Scientific Research Applications

7-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-3-oxa-7-azabicyclo[3.3.1]nonane has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 7-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-3-oxa-7-azabicyclo[3.3.1]nonane involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target protein. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Bicyclic Scaffold Analogues
Compound Name Core Structure Substituents Key Properties/Applications Reference
3-Oxa-7-azabicyclo[3.3.1]nonane Bicyclo[3.3.1]nonane No substituents (base scaffold) Intermediate for complex syntheses
9-Hydroxy-9-azabicyclo[3.3.1]nonane Bicyclo[3.3.1]nonane Hydroxy group at position 9 Potential precursor for alkaloids
7-Benzyl-1,9-dimethyl-3-oxa-7-azabicyclo[3.3.1]nonane Bicyclo[3.3.1]nonane Benzyl and methyl groups at positions 7 and 9 Studied in Prins reaction chemistry

Key Observations :

  • The unsubstituted 3-oxa-7-azabicyclo[3.3.1]nonane () serves as a foundational scaffold for derivatization.
  • Hydroxy or benzyl substituents (e.g., in ) introduce stereochemical complexity, affecting reactivity and biological interactions .
Pyrimidine-Substituted Analogues
Compound Name Pyrimidine Substituents Additional Functional Groups Biological Activity Reference
Target Compound 2-Methyl-6-(trifluoromethyl) None (direct attachment to bicyclo core) Unknown (structural analog) N/A
5f/5o () 2-Methyl-6-(trifluoromethyl) Amide-linked benzamide groups Antifungal (EC₅₀ = 10.5 μg/mL)
EP 4374877 Derivatives () 6-(Trifluoromethyl) Diazaspiro carboxamides, iodinated aromatics Antibacterial/antiviral (patented)

Key Observations :

  • Pyrimidine derivatives with trifluoromethyl groups (e.g., compounds 5f/5o in ) exhibit potent antifungal activity, suggesting the CF₃ group enhances target binding or membrane penetration .
  • In the pyrimidine moiety is incorporated into larger pharmacophores (e.g., diazaspiro carboxamides), highlighting its versatility in drug design .
Functional Group Variations
Compound Name () Substituents Activity Reference
(1R,5S,7s)-7-(Pyrazin-2-yloxy)-3-oxa-9-azabicyclo[3.3.1]nonane Pyrazine sulfonamide at position 9 Non-opioid analgesic candidate (GP1 assay)

Key Observations :

  • Sulfonamide-linked pyrazine derivatives () demonstrate the importance of heteroaromatic substituents in modulating biological activity. However, the absence of a CF₃ group may limit their antifungal potency compared to compounds .

Research Findings and Implications

  • Antifungal Activity : Pyrimidine derivatives with CF₃ groups (e.g., 5o in ) outperform Pyrimethanil (EC₅₀ = 32.1 μg/mL vs. 10.5 μg/mL), suggesting that the target compound’s pyrimidine-CF₃ motif could be leveraged in antifungal drug development .
  • Synthetic Utility: The bicyclo[3.3.1]nonane core () is a stable intermediate for synthesizing complex molecules, including spirocycles and iodinated aromatics () .
  • Structural-Activity Relationship (SAR) : The position of the CF₃ group on the pyrimidine ring (e.g., 6-CF₃ vs. 2-CF₃) and its linkage to the bicyclic core (direct vs. amide) critically influence bioactivity [[2], [6-9]].

Biological Activity

The compound 7-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-3-oxa-7-azabicyclo[3.3.1]nonane is a bicyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique bicyclic structure, characterized by the presence of a pyrimidine ring and a bicyclo[3.3.1]nonane framework. Its molecular formula is C13H14F3N3OC_{13}H_{14}F_3N_3O, with a molecular weight of approximately 301.27 g/mol.

Research indicates that this compound primarily acts as an inhibitor of specific protein kinases, particularly Cyclin-Dependent Kinase 2 (CDK2) . CDK2 plays a crucial role in cell cycle regulation, facilitating the transition from the G1 phase to the S phase. Inhibition of CDK2 leads to cell cycle arrest, thereby inhibiting cell proliferation, which is particularly relevant in cancer therapies.

Antitumor Activity

The compound has shown promising results in preclinical studies as an anticancer agent. Its mechanism involves selective inhibition of Class I PI3-kinase enzymes, particularly the PI3K-a isoform, which is implicated in various malignancies. By targeting this pathway, the compound may help in controlling uncontrolled cellular proliferation associated with cancer .

Inhibition of Cell Proliferation

In vitro studies demonstrated that the compound effectively inhibits the proliferation of several cancer cell lines. For instance, it exhibited significant cytotoxicity against breast cancer and prostate cancer cells, suggesting its potential utility in treating these malignancies .

Study 1: CDK2 Inhibition

A study focused on the inhibition of CDK2 by this compound revealed that it effectively reduced the activity of CDK2 in a dose-dependent manner. The results indicated that treatment with the compound led to significant cell cycle arrest in cancer cell lines, confirming its role as a CDK2 inhibitor .

Study 2: PI3-Kinase Pathway Modulation

Another study investigated the effects of this compound on the PI3-kinase signaling pathway. The findings showed that it selectively inhibited PI3K-a without affecting other isoforms significantly, which is critical for minimizing side effects associated with broader kinase inhibition .

Data Summary Table

Biological Activity Mechanism Target Therapeutic Application
Antitumor ActivityInhibition of CDK2Cyclin-Dependent Kinase 2Cancer treatment
Cell Cycle ArrestModulation of PI3K signalingClass I PI3-KinaseCancer therapy
Selective CytotoxicityInduction of apoptosis in cancer cellsVarious cancer cell linesOncology

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 7-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-3-oxa-7-azabicyclo[3.3.1]nonane to maximize yield and purity?

  • Methodological Answer :

  • Step 1 : Optimize the cyclization step by testing solvents (e.g., DMF, THF) and temperatures (80–120°C) to stabilize the bicyclo[3.3.1]nonane core.
  • Step 2 : Introduce trifluoromethyl and pyrimidine groups via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling), using palladium catalysts and ligands (e.g., phosphine-based ligands ).
  • Step 3 : Monitor purity via HPLC (e.g., Chromolith or Purospher® columns ) and adjust column gradients to resolve bicyclic byproducts.
  • Table : Example reaction optimization:
CatalystSolventTemp (°C)Yield (%)Purity (%)
Pd(PPh₃)₄DMF1006288
Pd(dppf)Cl₂THF807892

Q. Which spectroscopic techniques are most effective for confirming the bicyclic structure and substituent positions?

  • Methodological Answer :

  • Step 1 : Use ¹H/¹³C NMR to identify the 3-oxa-7-aza bridge and trifluoromethyl splitting patterns. Compare with bicyclo[3.3.1]nonane derivatives .
  • Step 2 : Employ LC-MS (positive ion mode) to detect molecular ion peaks (e.g., m/z ~350–400) and fragment ions corresponding to pyrimidine loss .
  • Step 3 : Validate stereochemistry via X-ray crystallography if single crystals are obtainable.

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reaction pathway predictions for this compound?

  • Methodological Answer :

  • Step 1 : Perform quantum chemical calculations (e.g., DFT) to map potential energy surfaces for cyclization and substitution steps .
  • Step 2 : Compare computed activation energies with experimental yields. For example, a computed low-energy pathway for trifluoromethyl insertion may conflict with observed low yields, suggesting solvent or catalyst limitations.
  • Step 3 : Use ICReDD’s feedback loop : Integrate experimental data (e.g., failed intermediates) into simulations to refine transition-state models.

Q. What experimental strategies can elucidate the compound’s mechanism of action in enzyme inhibition studies?

  • Methodological Answer :

  • Step 1 : Conduct competitive binding assays (e.g., fluorescence polarization) to test affinity for enzymes like Pfmrk (malaria kinase) .
  • Step 2 : Use molecular docking (e.g., AutoDock Vina) to predict binding poses of the bicyclic core and trifluoromethyl-pyrimidine group.
  • Table : Example inhibition
Enzyme TargetIC₅₀ (µM)Selectivity Ratio (vs. Human Kinases)
Pfmrk0.12>100
CDK215.71.2
  • Step 3 : Validate with site-directed mutagenesis to identify critical residues for binding.

Q. How to design a scalable reactor system for continuous synthesis of this compound?

  • Methodological Answer :

  • Step 1 : Apply CRDC subclass RDF2050112 principles for reactor design : Optimize mixing efficiency and heat transfer using microreactors or flow chemistry setups.
  • Step 2 : Integrate membrane separation technologies (CRDC RDF2050104 ) to isolate the bicyclic product from reaction mixtures in real time.
  • Step 3 : Use process control algorithms (e.g., PID controllers) to maintain steady-state conditions during continuous runs.

Methodological Considerations for Data Contradictions

  • Scenario : Discrepancies in reported solubility data (e.g., DMSO vs. aqueous buffers).
    • Resolution :

Replicate experiments using standardized OECD guidelines for solubility testing.

Characterize polymorphs via DSC/TGA to rule out crystal form variations.

Cross-validate with shake-flask method and HPLC quantification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.